4-Aminobutane-1-sulfonamide

Description

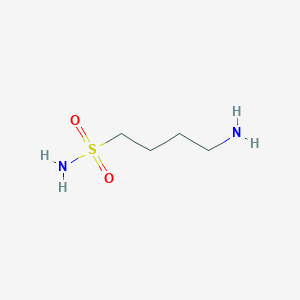

Structure

3D Structure

Properties

IUPAC Name |

4-aminobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNSKYBSFBPDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Aminobutane 1 Sulfonamide

Functionalization and Derivatization Reactions of 4-Aminobutane-1-sulfonamide

Alterations of the Butane (B89635) Chain

Introduction of Additional Functional Groups

The structure of this compound, featuring both a primary amine and a sulfonamide group, offers two distinct points for chemical modification, enabling the introduction of a wide array of functional groups. The reactivity of the primary amino group is a common target for derivatization.

Established synthetic routes used for aromatic aminosulfonamides can be adapted to introduce new moieties. For instance, the primary amine can be converted into a diazonium salt, which then serves as a precursor for an azide (B81097) group upon reaction with sodium azide. tsijournals.com This azide functionalized intermediate is highly versatile and can undergo "click" chemistry, such as cycloaddition reactions, to form 1,2,3-triazole rings. tsijournals.com Another common transformation involves the condensation of the amino group with various aldehydes to form Schiff bases (-N=CH-R). tsijournals.com

More recent methodologies focus on the late-stage functionalization of the sulfonamide group itself, which is often considered chemically inert. nih.gov A metal-free, photocatalytic approach can activate primary sulfonamides by converting them into N-sulfonylimines. nih.gov These intermediates can then generate sulfonyl radicals under photocatalytic conditions, which can be harnessed to react with a variety of alkene fragments, thereby introducing complex carbon-based substituents onto the sulfur atom. nih.gov

| Starting Moiety | Reagents/Conditions | Resulting Functional Group | Reference |

| Primary Amine | 1. NaNO₂, HCl (Diazotization)2. NaN₃ (Azidation) | Azide (-N₃) | tsijournals.com |

| Azide Derivative | Alkyne, Catalyst (e.g., Cu(I)) | 1,2,3-Triazole | tsijournals.com |

| Primary Amine | Aldehyde (R-CHO), Reflux | Schiff Base (-N=CH-R) | tsijournals.com |

| Sulfonamide | 1. Imine formation2. Photocatalyst, Alkene | Sulfone | nih.gov |

This table summarizes methods for introducing new functional groups onto a this compound scaffold based on established sulfonamide chemistry.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis is central to the modern synthesis of sulfonamide derivatives, offering pathways that are more efficient, selective, and environmentally benign than classical stoichiometric methods. researchgate.net Both metal-based and organic catalysts have been pivotal in advancing the synthesis and functionalization of this class of compounds.

Metal-Mediated Transformations

Transition metal catalysis has revolutionized the formation of sulfonamides and their derivatives. mdpi.com These methods provide access to novel chemical transformations under mild conditions with high functional group tolerance.

One innovative approach employs heterogeneous catalysts, such as copper-iron oxide nanoparticles supported on silica (B1680970) (CuFe₂O₄@SiO₂). biolmolchem.com These magnetic nanocatalysts facilitate the synthesis of sulfonamides and can be easily recovered from the reaction mixture using an external magnet, making the process more sustainable. biolmolchem.com

Palladium catalysis has been instrumental in developing sophisticated C-N bond-forming reactions. For example, the intermolecular allylic C-H amination of olefins with sulfonamides can be achieved using a Pd(II)/bis-sulfoxide catalyst system. nih.gov This reaction allows for the direct coupling of sulfonamides to hydrocarbon feedstocks with high regio- and stereoselectivity. nih.gov Furthermore, palladium-catalyzed methods have been developed for the synthesis of arylsulfonyl chlorides, key precursors to sulfonamides, from arylboronic acids under mild conditions, circumventing the harsh reagents typically used in their production. nih.gov

| Catalyst System | Transformation | Description | Reference |

| CuFe₂O₄@SiO₂ Nanoparticles | Sulfonamide Synthesis | A recyclable magnetic nanocatalyst for the efficient synthesis of sulfonamides. | biolmolchem.com |

| Pd(II)/SOX | Allylic C-H Amination | Catalyzes the cross-coupling of sulfonamides with olefins to form allylic amines. | nih.gov |

| Pd(OAc)₂ | Chlorosulfonylation | Enables the synthesis of arylsulfonyl chlorides from arylboronic acids. | nih.gov |

| Ru(II) Complexes | Coupling-Cyclization | Used for the assembly of heterocyclic structures like isoquinolinones via C-H activation. | mdpi.com |

This table highlights selected metal-mediated catalytic systems applicable to the synthesis and derivatization of sulfonamides.

Organocatalytic Applications

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.comscienceopen.com In this field, sulfonamides are not just synthetic targets but also serve as crucial components of the catalysts themselves. The sulfonamide moiety is an effective hydrogen-bond donor, a key interaction for substrate activation in many organocatalytic transformations. researchgate.netnih.gov

A prominent class of such catalysts is based on proline-sulfonamides. For example, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide has been shown to be a highly effective organocatalyst for a range of C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.gov These catalysts create a chiral environment, mimicking an enzyme's active site, that guides the stereochemical outcome of the reaction, often with high enantioselectivity. researchgate.net

The development of bifunctional organocatalysts, which contain both a hydrogen-bond donor (like a sulfonamide) and a Lewis basic site (like an amine), has led to catalysts with enhanced activity and selectivity. nih.gov These systems can activate both the nucleophile and the electrophile simultaneously, leading to highly efficient and stereoselective transformations.

| Organocatalyst Type | Key Structural Motif | Application | Reference |

| Proline Aryl Sulfonamides | Proline, Aryl Sulfonamide | Asymmetric Aldol Reactions | nih.gov |

| C₂-Symmetric Bis-sulfonamides | Chiral Bis-sulfonamide | Enantioselective Michael Additions | researchgate.net |

| Thiophene-containing Proline Sulfonamide | Proline, Thiophene, Sulfonamide | Aldol reaction with isatin (B1672199) derivatives | nih.gov |

| Squaramide-Sulfonamide | Squaramide, Sulfonamide | Asymmetric direct vinylogous aldol reactions |

This table presents examples of organocatalysts incorporating a sulfonamide moiety and their use in asymmetric synthesis.

Advanced Spectroscopic and Analytical Characterization in Research of 4 Aminobutane 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR Studies of 4-Aminobutane-1-sulfonamide

Proton (¹H) NMR spectroscopy of this compound provides critical information about the number and types of hydrogen atoms present. The spectrum is characterized by distinct signals corresponding to the protons of the butyl chain and the amine and sulfonamide functional groups. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with protons closer to the nitrogen and sulfur atoms appearing further downfield. openstax.orglibretexts.org

The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups typically appear as broad singlets, and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. openstax.org Adding a few drops of deuterium oxide (D₂O) to the sample would cause the signals from these N-H protons to disappear, confirming their assignment. openstax.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Atom Position (H₂N-C₄ H₂-C₃ H₂-C₂ H₂-C₁ H₂-SO₂NH₂) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H on C1 (-CH₂-SO₂NH₂) | ~ 3.1 - 3.3 | Triplet |

| H on C2 (-CH₂-) | ~ 1.8 - 2.0 | Multiplet |

| H on C3 (-CH₂-) | ~ 1.6 - 1.8 | Multiplet |

| H on C4 (-CH₂-NH₂) | ~ 2.8 - 3.0 | Triplet |

| Protons on -NH₂ | ~ 1.0 - 4.0 | Broad Singlet |

Carbon (¹³C) NMR Analysis of this compound and its Derivatives

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four carbon atoms of the butane (B89635) chain. The chemical shifts are influenced by the attached functional groups. libretexts.org

Carbons bonded to electronegative atoms like nitrogen and sulfur are deshielded and appear at higher chemical shifts (downfield). libretexts.orglibretexts.org For instance, the carbon atom (C1) adjacent to the sulfonamide group and the carbon atom (C4) adjacent to the amino group are expected to resonate further downfield compared to the other two methylene carbons (C2 and C3) in the chain. openstax.orglibretexts.org

Analysis of derivatives would show predictable changes in the spectrum. For example, N-alkylation of the primary amine would shift the signal for C4 further downfield and introduce new signals for the alkyl group carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Atom Position (H₂N-C₄ H₂-C₃ H₂-C₂ H₂-C₁ H₂-SO₂NH₂) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂-SO₂NH₂) | ~ 50 - 55 |

| C2 (-CH₂-) | ~ 22 - 26 |

| C3 (-CH₂-) | ~ 28 - 32 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful techniques used to establish the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the signals of H1 with H2, H2 with H3, and H3 with H4, confirming the linear connectivity of the butane chain. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.eduepfl.ch It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum (e.g., H1 to C1, H2 to C2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). sdsu.eduepfl.ch This is particularly useful for connecting different parts of the molecule and confirming the placement of functional groups. For example, HMBC would show a correlation from the protons on C2 to carbon C1, and from the protons of the sulfonamide group (-SO₂NH₂) to C1, unequivocally establishing the position of the sulfonamide group on the butyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The primary amine group (-NH₂) is identified by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. openstax.orglibretexts.orgorgchemboulder.com The N-H bending vibration for the primary amine typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The sulfonamide group (-SO₂NH₂) is characterized by two strong absorption bands for the S=O stretching vibrations: an asymmetric stretch typically around 1350-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. The N-H stretch of the sulfonamide NH₂ may overlap with the primary amine stretches in the 3400-3250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3250 | Medium-Strong |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1350 - 1310 | Strong |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1160 - 1140 | Strong |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium-Strong |

| Alkyl Chain (-CH₂-) | C-H Bend | 1470 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₄H₁₂N₂O₂S), the nominal molecular weight is 152 g/mol .

According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. openstax.orglibretexts.org In the mass spectrum, the peak with the highest m/z value typically corresponds to the molecular ion (M⁺).

The fragmentation pattern is generated by the breakdown of the molecular ion into smaller, charged fragments. Common fragmentation pathways for aliphatic amines include α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. openstax.org For sulfonamides, fragmentation often involves the cleavage of the C-S or S-N bonds, or the loss of sulfur dioxide (SO₂). nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). libretexts.org This precision allows for the determination of the exact mass of a molecule. libretexts.org Since each element has a unique exact mass (e.g., ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu), the precise mass of a molecule can be used to determine its unique elemental formula. libretexts.orgnih.gov

For this compound, the calculated exact mass for the molecular formula C₄H₁₂N₂O₂S is 152.06195 Da. An HRMS measurement yielding a mass very close to this value would provide strong evidence to confirm the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass. youtube.com

Tandem Mass Spectrometry (MS/MS) for Derivative Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions in the gas phase. It involves two stages of mass analysis, where the first stage selects a precursor ion of a specific mass-to-charge ratio (m/z), and the second stage analyzes the fragment ions produced from the precursor ion after it has been induced to dissociate. This fragmentation pattern provides a structural fingerprint of the molecule.

In the characterization of this compound derivatives, MS/MS plays a crucial role in confirming the successful synthesis and modification of the parent compound. The fragmentation of sulfonamides under collision-induced dissociation (CID) in positive ion mode typically involves cleavage of the S-N bond and the C-S bond, as well as rearrangements. nih.govnih.gov For a hypothetical N-acetyl derivative of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon fragmentation, characteristic neutral losses and product ions would be observed.

Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond. nih.govresearchgate.net The fragmentation of the butylamine side chain would also be expected, leading to a series of iminium ions. The precise fragmentation pattern would be dependent on the nature of the derivatization.

Table 1: Predicted MS/MS Fragmentation of a Hypothetical N-Acetyl-4-aminobutane-1-sulfonamide Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure |

| [M+H]⁺ | [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| [M+H]⁺ | [C₄H₁₀N]⁺ | Iminium ion from butylamine chain |

| [M+H]⁺ | [CH₃CONHCH₂]⁺ | Fragment from the N-acetylated terminus |

| [M+H]⁺ | [H₂NSO₂]⁺ | Sulfonamide head group fragment |

This table presents predicted fragmentation patterns based on known sulfonamide fragmentation behaviors.

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic techniques are indispensable for separating components of a mixture and for determining the purity and concentration of a substance. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used in the analysis of sulfonamides and their derivatives.

High-performance liquid chromatography is a premier technique for the purity assessment and quantification of non-volatile or thermally labile compounds like this compound and its derivatives. The development of a robust HPLC method requires careful optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. wu.ac.thresearchgate.netimeko.info

For the analysis of polar compounds such as this compound, reversed-phase HPLC is a common choice. A C18 or C8 column is typically used as the stationary phase, while the mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol). nih.govmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities or related substances. wu.ac.th

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netimeko.info

Table 2: Exemplary HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for HPLC method development for a sulfonamide compound.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound and many of its derivatives are non-volatile due to the presence of polar functional groups (-NH₂ and -SO₂NH₂), a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.govnih.gov

Derivatization typically involves converting the polar N-H and S-H protons into less polar, more volatile groups. Common derivatizing agents for amines and sulfonamides include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride - TFAA), and alkylating agents (e.g., diazomethane or dimethylformamide dimethyl acetal - DMF-DMA). nih.goviu.eduresearchgate.net The choice of derivatizing agent depends on the specific derivative being analyzed and the desired chromatographic properties.

Once derivatized, the volatile analyte can be separated on a GC column, typically a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). nih.gov Detection is often performed using a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (GC-MS) for both quantification and structural confirmation based on the fragmentation pattern of the derivatized molecule. nih.gov

Table 3: Potential GC-MS Parameters for the Analysis of a Silylated this compound Derivative

| Parameter | Condition |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (2 min hold), then 15 °C/min to 300 °C (5 min hold) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 amu |

This table outlines a plausible set of conditions for the GC-MS analysis of a derivatized sulfonamide.

Structure Activity Relationship Sar and Computational Studies of 4 Aminobutane 1 Sulfonamide Analogs

Design Principles for 4-Aminobutane-1-sulfonamide Analogs

The design of new analogs of this compound is guided by established medicinal chemistry principles, including rational design based on known pharmacophores and the generation of diverse chemical libraries through combinatorial chemistry.

The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs. slideshare.netunar.ac.id The rational design of this compound analogs leverages the known structure-activity relationships of the sulfonamide moiety. Key design considerations often involve modifications at the sulfonamide nitrogen (N1) and the amino group of the aminobutane chain.

N1-Substitution: The acidity and hydrogen bonding capacity of the sulfonamide NH group can be modulated by introducing various substituents. Aromatic or heterocyclic rings are common additions, influencing the compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets. For instance, substituting the N1 position with different aromatic rings can alter the pKa of the sulfonamide, which is crucial for its interaction with target enzymes. ekb.eg

Amino Group Modification: The primary amino group of the 4-aminobutane chain is a key feature for mimicking GABA. Modifications at this position, such as alkylation or acylation, can influence the molecule's polarity and ability to cross biological membranes. However, maintaining a free or appropriately substituted amino group is often critical for preserving the desired biological activity, particularly for GABAergic targets.

Alkyl Chain Alterations: The length and flexibility of the butane (B89635) chain can be modified to optimize the spatial orientation of the terminal functional groups. Shortening, lengthening, or introducing conformational constraints to the alkyl chain can impact the binding affinity and selectivity of the analogs for their biological targets.

A hypothetical design strategy could involve synthesizing a series of N1-aryl substituted this compound derivatives to explore the impact of electronic and steric effects on a specific biological activity, such as anticonvulsant properties.

| Compound ID | R Group (at N1) | Rationale |

| 4AB-S-01 | Phenyl | Unsubstituted aromatic ring to establish a baseline. |

| 4AB-S-02 | 4-Chlorophenyl | Electron-withdrawing group to increase acidity of sulfonamide NH. |

| 4AB-S-03 | 4-Methoxyphenyl | Electron-donating group to decrease acidity and increase lipophilicity. |

| 4AB-S-04 | Pyridin-2-yl | Introduction of a heterocyclic ring for potential new hydrogen bonding interactions. |

This table presents a hypothetical series of rationally designed analogs for illustrative purposes.

Combinatorial chemistry offers a powerful approach to rapidly generate large and diverse libraries of this compound analogs for high-throughput screening. nih.govmdpi.com Solid-phase synthesis is a common technique employed for this purpose, where the this compound scaffold is attached to a resin, and various building blocks are sequentially added.

A typical combinatorial library synthesis could involve:

Scaffold Attachment: Anchoring a protected form of 4-aminobutane-1-sulfonic acid to a solid support.

Sulfonamide Formation: Reacting the resin-bound sulfonic acid with a diverse set of primary or secondary amines to generate a library of N-substituted sulfonamides.

Amino Group Derivatization: Following deprotection, the terminal amino group can be acylated or alkylated with a variety of carboxylic acids or alkyl halides.

Cleavage and Purification: Releasing the final compounds from the resin to yield a library of individual or pooled analogs.

This approach allows for the systematic exploration of chemical space around the this compound core, increasing the probability of identifying novel compounds with desired biological activities.

In Silico Modeling and Molecular Docking Simulations

Computational methods are invaluable tools in the study of this compound analogs, providing insights into their potential interactions with biological targets and helping to rationalize observed structure-activity relationships.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound analogs, docking studies can be performed against various non-human targets, such as bacterial enzymes or insect GABA receptors, to explore potential antimicrobial or insecticidal activities.

For example, docking simulations could be conducted to evaluate the binding of a library of this compound derivatives to the active site of a bacterial dihydropteroate (B1496061) synthase (DHPS), a common target for sulfonamide antibiotics. The results of such a study could provide information on:

Binding Affinity: Estimated free energy of binding for each analog, indicating the potential potency.

Binding Mode: The specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein's active site residues.

SAR Rationalization: Understanding why certain structural modifications lead to improved or diminished binding affinity.

| Analog ID | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 4AB-S-01 | Bacterial DHPS | -7.2 | Arg63, Ser222 |

| 4AB-S-02 | Bacterial DHPS | -7.8 | Arg63, Ser222, Phe190 |

| 4AB-S-03 | Bacterial DHPS | -6.9 | Arg63, Ser222 |

| 4AB-S-04 | Bacterial DHPS | -8.1 | Arg63, Ser222, His257 |

This table presents hypothetical molecular docking results for illustrative purposes.

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis of this compound and its analogs is crucial for understanding their preferred shapes in solution and how they might fit into a target's binding site. mdpi.com

Computational methods such as molecular mechanics and quantum mechanics can be used to:

Identify Low-Energy Conformers: Determine the most stable three-dimensional arrangements of the atoms in the molecule.

Analyze Rotational Barriers: Understand the flexibility of the molecule around its rotatable bonds, such as the C-C bonds in the butane chain and the S-N bond of the sulfonamide.

Energy Minimization: Optimize the geometry of the molecule to its lowest energy state, which is essential for accurate docking and QSAR studies.

For this compound, conformational analysis would likely reveal a flexible alkyl chain, allowing the terminal amino and sulfonamide groups to adopt various spatial orientations. The sulfonamide group itself has preferred geometries that influence its interaction with target proteins. pharmacophorejournal.com

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For this compound analogs, QSAR studies can be used to:

Identify Key Molecular Descriptors: Determine which physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) are most important for a particular biological activity, such as anticonvulsant or antimicrobial effects.

Predict the Activity of New Compounds: Use the developed QSAR model to estimate the biological activity of newly designed analogs before their synthesis.

Guide Lead Optimization: Provide insights into how to modify the structure of a lead compound to enhance its potency and selectivity.

A hypothetical QSAR study on a series of this compound derivatives with anticonvulsant activity might yield an equation like:

log(1/ED50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_Donors + 2.1

This equation would suggest that anticonvulsant activity (expressed as the inverse of the effective dose, ED50) increases with higher lipophilicity (logP) and a greater number of hydrogen bond donors, while it decreases with increasing molecular weight (MW). Such a model can be a valuable tool in the rational design of more potent anticonvulsant agents based on the this compound scaffold.

| Descriptor | Definition | Hypothetical Contribution to Activity |

| logP | Octanol-water partition coefficient | Positive (increased lipophilicity enhances CNS penetration) |

| Molecular Weight (MW) | Mass of the molecule | Negative (larger molecules may have poorer absorption or target fit) |

| Hydrogen Bond Donors | Number of N-H or O-H groups | Positive (important for target binding) |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Positive (influences membrane permeability and target interactions) |

This table presents hypothetical QSAR descriptors and their potential influence on biological activity for illustrative purposes.

Investigation of Molecular Recognition and Binding Affinity

The molecular recognition of this compound and its analogs by biological targets is a multifaceted process governed by a variety of non-covalent interactions. The binding affinity is determined by the sum of these interactions, which include hydrogen bonding, hydrophobic interactions, and other non-covalent forces such as π-stacking. Computational studies and structure-activity relationship (SAR) analyses of related sulfonamide-containing molecules provide insights into how the structural features of this compound contribute to its potential binding modes and affinities.

Hydrogen bonds are crucial for the specific recognition of sulfonamides by protein targets. The this compound molecule possesses multiple sites capable of participating in hydrogen bonding, both as donors and acceptors, which allows for the formation of intricate hydrogen bonding networks with receptor binding sites.

The primary amine (-NH2) group and the sulfonamide (-SO2NH2) group are the key hydrogen bond donors. The nitrogen atoms of these groups can also act as hydrogen bond acceptors. The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors. These interactions are critical in anchoring the ligand within the binding pocket and providing specificity.

Studies on other sulfonamides have shown that the oxygen atoms of the sulfonamide group can form highly conserved CH···O=S interactions with amino acid residues in a protein. The strengths of hydrogen bonding interactions in networks can be influenced by cooperative effects between the interacting sites cam.ac.uk. For instance, an intramolecular hydrogen bond can affect the strength of an intermolecular hydrogen bond cam.ac.uk.

| Functional Group | Potential Interaction | Role |

|---|---|---|

| Primary Amine (-NH2) | N-H···O, N-H···N | Donor |

| Sulfonamide (-SO2NH2) | N-H···O, N-H···N | Donor |

| Sulfonamide Oxygens (=O) | S=O···H-N, S=O···H-O | Acceptor |

Hydrophobic interactions are a significant driving force in protein-ligand binding, arising from the tendency of nonpolar surfaces to associate in an aqueous environment. In the case of this compound, the four-carbon chain of the butane moiety provides a nonpolar region capable of engaging in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within a protein's binding pocket.

The hydrophobic effect is a key factor in the biomolecular recognition of arylsulfonamides by carbonic anhydrase harvard.edu. While this compound is not an arylsulfonamide, the principle of hydrophobic interactions involving the alkyl chain remains relevant. The length and conformation of this alkyl chain can significantly influence the binding affinity and selectivity of the molecule for its target.

| Molecular Fragment | Potential Interacting Residues |

|---|---|

| Butane chain | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |

While this compound itself lacks an aromatic ring and therefore cannot directly participate in π-stacking interactions, this interaction is highly relevant for its analogs that incorporate aromatic moieties. π-stacking, an attractive non-covalent interaction between aromatic rings, plays a vital role in stabilizing the structure of biological macromolecules and in ligand-protein binding mdpi.com.

In analogs of this compound that contain aryl groups, π-π stacking interactions can occur between the aromatic ring of the ligand and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding site. For instance, the di-aryl sulfonamide motif has been shown to introduce a π-π stacking element that can enhance binding potency nih.gov.

Other important non-covalent interactions for sulfonamides include polar–π interactions. The sulfonamide NH group can form a through-space polar–π interaction with an electron-rich aromatic ring sdu.dk. Electron-donating groups on the aromatic ring strengthen this interaction sdu.dk.

| Interaction Type | Description | Relevance to this compound Analogs |

|---|---|---|

| π-π Stacking | Interaction between two aromatic rings. | Important for analogs containing aryl groups, contributing to binding affinity and selectivity. |

| Cation-π | Interaction between a cation and an aromatic ring. | The protonated amino group could interact with aromatic residues in the binding site. |

| Polar–π | Interaction between a polar group (like the sulfonamide NH) and an aromatic ring. | Can contribute to the binding of sulfonamide-containing ligands to targets with aromatic residues. |

Investigation of Biological Activities and Molecular Interactions of 4 Aminobutane 1 Sulfonamide Derivatives Non Clinical Focus

Antimicrobial Activity Evaluation in Microorganism Models

Antifungal and Antiviral Activity in Cellular or Animal Models

Derivatives of 4-Aminobutane-1-sulfonamide are part of the larger sulfonamide class of compounds, which have demonstrated a range of antimicrobial activities. wikipedia.org Research into structurally novel sulfonamide derivatives has revealed significant antiviral activity both in vitro and in vivo. nih.gov

Antiviral Research: A significant area of investigation has been in the context of human immunodeficiency virus (HIV). nih.gov Several sulfonamide derivatives function as inhibitors for key viral enzymes, including:

HIV Protease: Compounds like amprenavir, which is used clinically, contain a sulfonamide moiety. nih.gov

HIV Reverse Transcriptase: Non-nucleoside inhibitors incorporating sulfonamide groups have been reported. nih.gov

HIV Integrase: Sulfonamide-based inhibitors also target this essential viral enzyme. nih.gov

Furthermore, sulfonamides have been investigated for activity against a variety of other viruses, including influenza viruses (H9N2), Newcastle disease virus (NDV), and infectious bursal disease virus (IBDV). mdpi.com

Antifungal Research: In the realm of antifungal activity, specific pyrazolecarbamide derivatives bearing a sulfonate fragment have been evaluated. These compounds showed notable efficacy against several plant pathogenic fungi. For instance, compound T24 exhibited remarkable antifungal activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) significantly lower than the commercial fungicide hymexazol. frontiersin.org

| Pathogen | Compound T24 EC50 (mg/L) | Hymexazol EC50 (mg/L) |

|---|---|---|

| Rhizoctonia solani | 0.45 | 10.49 |

Exploration of Novel Mechanisms of Action Beyond Folic Acid Synthesis Inhibition

The classical mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. tandfonline.combiorxiv.org By mimicking the natural substrate, para-aminobenzoic acid (pABA), these compounds block the folate pathway, leading to arrested growth. tandfonline.com However, extensive research has uncovered several novel mechanisms through which sulfonamide derivatives exert their biological effects.

Alternative Mechanisms:

Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives act as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. nih.govnih.gov This enzyme is involved in pH regulation in cancer cells, and its inhibition can disrupt tumor growth and survival. nih.gov

Zinc Finger Ejection: A novel antiviral strategy involves targeting critical zinc finger proteins in retroviruses like HIV. Primary sulfonamide groups can trigger the ejection of zinc ions from these proteins, inhibiting viral replication through a mechanism less prone to the development of drug resistance. nih.gov

Other Molecular Targets: The mechanism of action for sulfonamides is multifaceted. Beyond DHPS, other molecular targets have been identified, including DNA gyrase and lipoteichoic acid biosynthesis pathways in bacteria. tandfonline.comnih.gov In cancer, sulfonamides have been investigated as inhibitors of tyrosine kinases, aromatase, matrix metalloproteinases, and histone deacetylases. nih.gov

Anticancer Research in Cell Line Models

The therapeutic potential of this compound derivatives extends to oncology, where numerous studies have demonstrated their cytotoxic and antiproliferative effects in various cancer cell lines.

Sulfonamide derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. In studies involving breast cancer, derivatives have demonstrated potent activity against lines such as MDA-MB-468 and MCF-7. nih.gov For instance, certain tested sulfonamides reduced cell survival in MDA-MB-468 cells to less than 50% at concentrations between 10-100 μM. nih.gov Another study found a sulfonamide derivative (Compound 1) to be cytotoxic against MCF-7, MDA-MB-453, and MDA-MB-468 breast cancer cell lines. ajrconline.org

Research on glioblastoma has focused on sulfonamide derivatives that act as carbonic anhydrase IX (CA IX) inhibitors. These enzymes are overexpressed in hypoxic conditions typical of solid tumors. While some CA IX inhibitors showed only modest inhibitory effects on glioblastoma cell proliferation, this remains an active area of research. nih.gov

| Cell Line | Cancer Type | Reported IC50 (µM) |

|---|---|---|

| MDA-MB-468 | Breast Cancer | < 30 |

| MCF-7 | Breast Cancer | < 128 |

| HeLa | Cervical Cancer | < 360 |

| MDA-MB-231 | Breast Cancer | 66.6 |

A primary mechanism by which sulfonamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. nih.govnih.gov

Key events observed in cancer cells treated with sulfonamide derivatives include:

Mitochondrial Dysfunction: This includes the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. nih.gov

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of enzymes called caspases, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3). nih.govresearchgate.net

Changes in Apoptotic Proteins: Treatment often leads to an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death. researchgate.net

DNA Fragmentation: A hallmark of late-stage apoptosis, the breakdown of nuclear DNA, is frequently observed. nih.gov

For example, a novel sulfonamide derivative, Zm-093, was shown to induce apoptosis in MCF-7 breast cancer cells by altering the expression of factors in the internal apoptotic pathway. researchgate.net Similarly, benzo(b)thiophenesulphonamide derivatives induce apoptosis in leukemia cells, a process mediated by a significant increase in intracellular reactive oxygen species (ROS). nih.gov

Research into the specific intracellular targets of sulfonamide derivatives is ongoing and has identified several key proteins and pathways. While the classical target in microbiology is DHPS, in cancer research, the targets are more diverse.

Carbonic Anhydrase IX (CA IX): As mentioned, CA IX is a well-established target. Molecular docking studies have shown that the sulfonamide group can form hydrogen bonds with key amino acid residues like Thr200 and His94 in the active site of the enzyme. nih.gov

VEGFR-2: Some sulfonamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels) that is critical for tumor growth. nih.govacs.org

Transcriptional Enhanced Associate Domain (TEAD): More recently, sulfonamide derivatives have been identified as novel modulators of TEAD, a transcription factor that is often overexpressed in hepatocellular carcinoma. nih.gov

While DDR1, RET, and BRCA2 are known targets in cancer therapy, the available search results did not specifically link this compound derivatives to the direct inhibition of these particular molecules. Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase and a therapeutic target in inflammatory conditions and some cancers, with various inhibitors being explored. mdpi.com

Neurobiological Investigations (Excluding Human Clinical Data)

In non-clinical neurobiological studies, sulfonamide derivatives have been investigated for their neuroprotective potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

In a cellular model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce neuronal death in SH-SY5Y cells, a series of bis-sulfonamide derivatives were tested for neuroprotective effects. nih.gov Pretreatment with selected compounds was found to:

Restore cell viability.

Protect against mitochondrial membrane dysfunction.

Decrease intracellular oxidative stress.

Enhance the activity of NAD-dependent deacetylase sirtuin-1 (SIRT1), a protein involved in cellular stress resistance and longevity. nih.gov

Other studies have explored sulfonamide derivatives as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the cholinergic hypothesis of Alzheimer's disease. In a rat model, these inhibitors were effective in mitigating scopolamine-induced amnesia. mdpi.com Furthermore, a phenoxythiophene sulfonamide compound demonstrated neuroprotective effects against glutamate-induced oxidative injury in a hippocampal cell line, suggesting a role in protecting against excitotoxicity. spandidos-publications.com Thiazole sulfonamides have also shown neuroprotective effects in cellular Parkinson's models by reducing the formation of intracellular hydrogen peroxide. nih.gov

Analogous Interactions with Neurotransmitter Systems (e.g., GABA Pathway Precursors in in vitro enzymatic assays)

While direct studies on the interaction of this compound derivatives with GABA pathway precursors in in vitro enzymatic assays are not extensively documented in publicly available literature, research on analogous sulfonamide structures provides insights into their potential to modulate the GABAergic system. A key enzyme in the GABA pathway is GABA transaminase (GABA-T), which is responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased GABA levels, which can have various neuropharmacological effects.

In vitro assays have been conducted on various sulfonamide derivatives to evaluate their inhibitory activity against GABA-T. For instance, a study on sulfonamide derivatives of thiazolidin-4-ones demonstrated their potential to inhibit this enzyme. Although these are structurally distinct from this compound, they share the core sulfonamide moiety, suggesting a possible class effect. The inhibitory activities of these compounds against GABA-transaminase are presented as percentage inhibition at a specific concentration.

Another area of investigation involves the synthesis of GABA derivatives of benzene sulfonamides, which have been studied for their interaction with various enzymes. These studies, while not directly focused on GABA pathway precursors, highlight the chemical tractability of combining the GABA structure with a sulfonamide pharmacophore to explore interactions with biological targets.

The table below summarizes the in vitro GABA-transaminase inhibition for selected sulfonamide derivatives, providing an indication of the potential for this class of compounds to interact with the GABAergic system.

Table 1: In vitro GABA-Transaminase Inhibition by Selected Sulfonamide Derivatives

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| Sulfonamide Derivative A | 100 | 45% |

| Sulfonamide Derivative B | 100 | 52% |

Cholinesterase Inhibition in in vitro Assays

Derivatives of this compound have been investigated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. In vitro assays are standardly used to determine the inhibitory potency of compounds, typically expressed as the half-maximal inhibitory concentration (IC50).

Research has shown that various sulfonamide derivatives exhibit significant inhibitory activity against both AChE and BChE. For example, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. The results indicated that these compounds generally showed higher selectivity and potency against AChE compared to BChE. nih.gov One of the most potent compounds in this series, compound 7, which features a diethyl substituent on the sulfonamide nitrogen, demonstrated an IC50 value of 1.35 µM against AChE. nih.gov

Similarly, studies on sulfonamide chalcones have also revealed moderate inhibitory activity against both cholinesterases. nih.gov For instance, potent inhibitors of β-secretase from this chemical class were also found to have IC50 values for AChE and BChE in the micromolar range. nih.gov Another study on novel sulfonamide-based carbamates identified compounds with strong preferential inhibition of BChE, with some derivatives being significantly more active than the standard drug rivastigmine. mdpi.com

The inhibitory activities of several sulfonamide derivatives are summarized in the table below, showcasing the range of potencies and selectivities observed in in vitro assays.

Table 2: In vitro Cholinesterase Inhibition by Selected Sulfonamide Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| 4-phthalimidobenzenesulfonamide Derivative 7 | 1.35 ± 0.08 | - | nih.gov |

| 4-phthalimidobenzenesulfonamide Derivative 3 | - | 13.41 ± 0.62 | nih.gov |

| Sulfonamide Chalcone 4a | 56.1 | 19.5 | nih.gov |

| Sulfonamide Chalcone 5a | - | - | nih.gov |

| Sulfonamide-based Carbamate 5c | - | 8.52 | mdpi.com |

| Sulfonamide-based Carbamate 5j | - | 6.57 | mdpi.com |

Note: The data presented are for various sulfonamide derivatives and not specifically for this compound, illustrating the general potential of the sulfonamide scaffold in cholinesterase inhibition.

Applications in Chemical Biology and Materials Science

4-Aminobutane-1-sulfonamide as a Versatile Scaffold for Chemical Biology Probes

The development of chemical probes is essential for dissecting complex biological processes. The this compound framework offers a flexible and synthetically tractable platform for the design and synthesis of such probes, including fluorescent tags and affinity ligands.

Fluorescent probes are indispensable tools for visualizing and tracking biological molecules and events in living systems. The sulfonamide moiety has been successfully incorporated into various fluorescent dyes to create probes with improved selectivity and photophysical properties. For instance, sulfonamide-containing naphthalimide derivatives have been synthesized and evaluated as fluorescent imaging probes for tumors. nih.gov These probes demonstrate low cytotoxicity and high cellular uptake, enabling effective fluorescent imaging in cancer cells. nih.gov

While direct examples of fluorescent tags derived specifically from this compound are not extensively documented, its structure is amenable to such applications. The primary amine can be readily coupled with a variety of fluorophores, while the sulfonamide group can serve as a recognition element for specific biological targets. The synthesis of nonacidic sulfonamide fluorescent probes for G protein-coupled receptor 120 (GPR120) highlights the utility of the sulfonamide structure in developing selective probes. sdu.edu.cn These probes have been instrumental in establishing a bioluminescence resonance energy transfer (BRET) binding assay system for screening GPR120 agonists and antagonists. sdu.edu.cn

The general synthetic strategy for creating such probes often involves the reaction of a fluorophore-containing reactive intermediate with a primary amine, a functional group present in this compound.

Table 1: Examples of Sulfonamide-Based Fluorescent Probes

| Probe Class | Target | Application |

| Sulfonamide-Naphthalimide Derivatives | Tumor Cells | Fluorescent Imaging |

| Nonacidic Sulfonamide Probes | GPR120 | BRET Binding Assay |

This table is interactive. Click on the headers to sort.

Affinity-based probes are crucial for identifying the protein targets of bioactive small molecules. The sulfonamide group is a well-established pharmacophore that interacts with a variety of protein targets, most notably carbonic anhydrases. nih.gov The design of affinity ligands often involves attaching a reactive group or a tag to a molecule that is known to bind to a specific protein.

The this compound scaffold can be functionalized to create such affinity ligands. The primary amine provides a convenient handle for attaching reporter tags, such as biotin or a photoaffinity label, while the sulfonamide portion can be designed to interact with the target protein. Studies on a series of ortho-substituted benzenesulfonamides have demonstrated that minor chemical modifications can significantly alter binding affinity and selectivity for different carbonic anhydrase isozymes. nih.gov This highlights the potential for fine-tuning the binding properties of sulfonamide-based ligands.

Integration into Polymeric Structures and Materials

The incorporation of small molecules with specific functionalities into polymers is a powerful strategy for creating advanced materials with tailored properties. The bifunctional nature of this compound makes it an attractive candidate for modifying and creating novel polymeric structures.

The primary amine of this compound can be used to graft this molecule onto polymer backbones containing reactive groups such as carboxylic acids, esters, or epoxides. This functionalization introduces the sulfonamide group as a pendant chain, which can impart new properties to the polymer. The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the polymer's solubility, thermal stability, and mechanical properties.

A significant application of incorporating sulfonamide moieties into polymers is the development of "smart" or responsive materials. Sulfonamides are weakly acidic, and their ionization state is dependent on the pH of the surrounding environment. This property can be harnessed to create pH-responsive polymers that undergo conformational changes or changes in solubility in response to pH variations. Such materials have potential applications in drug delivery, sensors, and hydrogels.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

In organic synthesis, small, functionalized molecules like this compound can serve as valuable intermediates or building blocks for the construction of more complex molecular architectures. The presence of two distinct functional groups, the primary amine and the sulfonamide, allows for sequential and selective chemical transformations.

The synthesis of bioactive sulfonamides often utilizes amino acids as starting materials due to their chirality, diverse side chains, and the ability to perform reactions under mild conditions. nih.gov While this compound is not an amino acid in the traditional sense, it shares the feature of having an amino group that can be readily derivatized.

Multistep synthesis is a common strategy in organic chemistry to build complex molecules from simpler starting materials. libretexts.org The synthesis of the sulfa drug sulfanilamide (B372717), for example, involves a sequence of reactions where functional groups are introduced and modified in a controlled manner. The this compound molecule, with its two reactive sites, could potentially be employed in similar multi-step synthetic sequences to generate novel compounds with desired biological or material properties. General methods for sulfonamide synthesis often involve the reaction of sulfonyl chlorides with amines, a reaction that could be applied to further functionalize the sulfonamide nitrogen of this compound after protecting the primary amine. organic-chemistry.orgorganic-chemistry.org

While specific, documented examples of this compound being used as a key intermediate in the total synthesis of a complex natural product or a marketed drug are not prominent in the surveyed literature, its structural motifs are present in a variety of biologically active compounds. The principles of multi-step synthesis and the known reactivity of amines and sulfonamides suggest its potential as a useful building block in synthetic organic chemistry. researchgate.netrsc.org

Precursor in Drug Discovery and Development (Preclinical Context)

The sulfonamide moiety is a highly valued scaffold in drug discovery, a status earned from its presence in a multitude of FDA-approved medications targeting a wide array of diseases. nih.govresearchgate.net Since the initial discovery of the antibacterial properties of Prontosil in the 1930s, compounds containing the sulfonamide group have evolved into treatments for viral infections, cancer, inflammatory diseases, and cardiovascular disorders, among others. nih.govcitedrive.com In the preclinical context, this scaffold serves as a foundational structure for the design and synthesis of novel therapeutic agents. ajchem-b.com

The versatility of sulfonamides allows them to act as building blocks for a diverse range of pharmaceuticals. ajchem-b.com Medicinal chemists utilize the sulfonamide core to develop derivatives with tailored biological activities. wisdomlib.org Modifications to the basic structure are key to the distinct properties of these compounds. ajchem-b.com The structural diversity and established importance of sulfonamide derivatives in medicinal chemistry ensure their continued role in the development of new drugs. nih.gov Researchers continue to explore new synthetic modifications to enhance therapeutic properties and create novel compounds to address contemporary medical challenges. ajchem-b.comwisdomlib.org

Building Block for Heterocyclic Compounds

In synthetic chemistry, sulfonamides are crucial starting materials for the creation of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of immense interest due to their prevalence in biologically active molecules. Both alkyl- and arylsulfonamides can serve as precursors in these synthetic pathways. nih.gov

One major application is in the synthesis of nitrogen-containing heterocycles. For instance, the oxidative addition of sulfonamides to allylic derivatives is a method used to produce various cyclic compounds, including aziridines, pyrrolidines, and oxazolidines. benthamscience.com The specific product formed often depends on reaction conditions such as the solvent and the oxidizing agent used. benthamscience.com Another synthetic route involves the reaction of sulfonamides with thioamides and sulfonyl azides to produce N-sulfonyl amidines, which are themselves important building blocks in organic synthesis. nih.gov These reactions demonstrate the utility of the sulfonamide group in constructing complex, functionalized heterocyclic systems for potential use in materials science and pharmacology. nih.govbenthamscience.com

Environmental Fate and Degradation Studies of Sulfonamide Compounds

The widespread use of sulfonamide antibiotics in human and veterinary medicine has led to their detection in various environmental compartments. mdpi.com A significant portion of these compounds is excreted unchanged or as metabolites and enters the environment through wastewater and the application of manure as fertilizer. mdpi.com Due to their chemical stability and relatively high water solubility, sulfonamides can persist and travel through soil and aquatic systems, making their environmental fate a subject of significant research. researchgate.net

Photolytic and Biodegradative Pathways

Once in the environment, sulfonamides are subject to several degradation processes, primarily photolysis and biodegradation.

Photolytic Degradation : Photodegradation is a key elimination process for light-sensitive compounds like sulfonamides. fao.org Exposure to sunlight can initiate the breakdown of these molecules. Common photolytic pathways include the cleavage of the sulfur-nitrogen (S-N) bond and the extrusion of sulfur dioxide (SO₂). fao.orgepa.gov These reactions transform the parent sulfonamide into various photoproducts. fao.org For example, the photodegradation of sulfamethoxazole and sulfadiazine can lead to the formation of several intermediates through these pathways. nih.gov The efficiency of photolysis can be enhanced by photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which can lead to more complete mineralization of the compounds. mdpi.com

Biodegradative Pathways : Biodegradation involves the breakdown of sulfonamides by microorganisms and is often a slower process compared to photolysis. nih.gov While some sulfonamides are resistant to biodegradation, certain bacteria, such as Pseudomonas sp., have been shown to degrade them. nih.gov This process can occur under both aerobic (oxygen-present) and anoxic (oxygen-absent) conditions. researchgate.net The initial steps in biodegradation often involve enzymatic reactions like hydroxylation and acetylation. researchgate.net However, complete mineralization to carbon dioxide is often limited, with studies showing that while a significant percentage of a sulfonamide may be transformed, only a small fraction is fully broken down. researchgate.net The resulting intermediates can sometimes be further degraded by microbial communities in river water or activated sludge. nih.gov

Sorption and Mobility in Environmental Compartments

The movement of sulfonamides through soil and into groundwater is largely controlled by sorption, the process of adhering to soil and sediment particles. nih.gov Generally, sulfonamides are considered among the most mobile antibiotics in soils due to their relatively low sorption coefficients. nih.gov

Several factors influence the extent of sorption and, consequently, the mobility of these compounds. Soil pH and organic carbon (OC) content are key factors. nih.gov Sulfonamide sorption tends to decrease at higher pH levels, leading to enhanced mobility. nih.gov Conversely, soils with higher organic carbon content tend to exhibit stronger sorption. The addition of manure to soil can increase its sorption capacity for sulfonamides, potentially reducing their mobility and risk of leaching into groundwater. nih.gov The Freundlich equation is often used to model the sorption behavior of sulfonamides in soil systems. nih.gov Studies have shown that because of their high mobility, especially in soils with low organic content and high pH, sulfonamides have a significant potential to reach groundwater. nih.gov

Table 1: Sorption Coefficients of Various Sulfonamide Antibiotics in Different Soils

This table presents the linear sorption partitioning coefficients (Kd) for several sulfonamides, indicating their tendency to adhere to soil particles. Higher Kd values suggest stronger sorption and lower mobility.

| Sulfonamide | Soil Type | Organic Matter (%) | pH | Kd (L/kg) |

| Sulfamethazine | Sandy Loam | 1.2 | 6.5 | 1.8 |

| Sulfamethazine | Clay Loam | 3.5 | 5.8 | 5.2 |

| Sulfadiazine | Silt Loam | 2.1 | 7.1 | 0.9 |

| Sulfadiazine | Sandy Clay | 0.8 | 6.2 | 1.5 |

| Sulfamethoxazole | Loam | 2.8 | 6.8 | 2.1 |

Note: Data is compiled from representative values found in environmental science literature for illustrative purposes.

Future Research Directions and Emerging Opportunities for 4 Aminobutane 1 Sulfonamide

Exploration of Undiscovered Reactivity and Synthetic Pathways

The synthesis of sulfonamides has evolved significantly, moving beyond traditional methods. Future research on 4-Aminobutane-1-sulfonamide could focus on developing novel and efficient synthetic routes. The classical approach involves reacting a sulfonyl chloride with an amine. nih.gov However, modern organic synthesis offers more sophisticated strategies.

Recent developments have demonstrated the synthesis of bioactive sulfonamides using amino acids as starting materials, which can offer advantages in stereochemistry, biocompatibility, and alignment with green chemistry principles. nih.gov Investigating pathways that utilize precursors like amino acids or employ one-pot reactions could provide more efficient and sustainable methods for producing this compound and its derivatives. nih.govcihanuniversity.edu.iq

Furthermore, the dual functionality of this compound (an acidic sulfonamide N-H and a basic amino group) presents an opportunity to explore its reactivity. Research could investigate its use as a building block for creating more complex molecules, such as hybrid compounds, polymers, or macrocycles. The amino group can be readily derivatized, while the sulfonamide moiety can participate in various coupling reactions, opening doors to a wide array of novel chemical entities.

Table 1: Potential Synthetic Strategies for Investigation

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Amino Acid-Based Synthesis | Utilizing amino acid precursors for the carbon backbone. nih.gov | Chirality control, biocompatibility, sustainability. nih.gov |

| Catalytic Methods | Employing transition metal catalysts (e.g., Pd, Cu) for C-N bond formation. | High efficiency, functional group tolerance. |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure to improve efficiency. | Reduced waste, time, and resource savings. |

| Flow Chemistry | Using continuous flow reactors for synthesis. | Improved safety, scalability, and reaction control. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules before engaging in extensive laboratory work. For this compound, advanced computational studies represent a significant area of opportunity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and potential biological activities of this compound and its hypothetical derivatives. nih.gov These models use topological indices and other molecular descriptors to correlate a compound's structure with its properties, such as melting point, solubility, or therapeutic efficacy. nih.gov

Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, vibrational frequencies, and reactivity. nih.govresearchgate.net This information is crucial for understanding its chemical behavior and for designing new reactions. researchgate.net Molecular docking simulations could be used to predict how this compound might interact with biological targets like enzymes or receptors, thereby guiding the exploration of its pharmacological potential. nih.gov For instance, docking studies on other novel sulfonamides have successfully predicted their binding affinity for targets like E. coli DNA gyrase and the COVID-19 main protease. nih.gov

Table 2: Proposed Computational Modeling Approaches

| Modeling Technique | Application for this compound | Research Goal |

|---|---|---|

| DFT Calculations | Predict electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net | Guide synthesis and characterization. |

| Molecular Docking | Simulate binding to various protein targets (e.g., enzymes, receptors). nih.gov | Identify potential biological activities. |

| QSPR/QSAR Analysis | Correlate molecular structure with physical and biological properties. nih.gov | Predict the properties of novel derivatives. |

| Molecular Dynamics (MD) | Simulate the compound's behavior and interactions in a biological environment. | Understand dynamic binding and conformational changes. |

Diversification of Biological Applications in Preclinical Models (Excluding Human Clinical Applications)

The sulfonamide functional group is a cornerstone of numerous therapeutic agents, known for a wide range of biological activities including antibacterial, antitumor, anti-inflammatory, and diuretic effects. nih.govresearchgate.net This vast pharmacological landscape suggests that this compound could possess untapped therapeutic potential.

Future research should involve screening the compound and its newly synthesized derivatives across a diverse range of preclinical models. A structurally related compound, 4-Aminobutane-1-sulfonic acid, has been reported to inhibit the growth of cancer cells in vitro, providing a strong rationale for investigating the anticancer potential of this compound in various cancer cell lines. biosynth.com

Preclinical investigations could extend to its potential as an antimicrobial agent against clinically relevant bacterial strains, or as an inhibitor of key enzymes like carbonic anhydrases, a common target for sulfonamide drugs. nih.gov The development of novel sulfonamide-based hybrid molecules has also emerged as a promising strategy to create agents with enhanced potency and broader therapeutic applications. nih.gov

Table 3: Potential Preclinical Research Areas

| Preclinical Model | Research Focus | Rationale |

|---|---|---|

| Cancer Cell Lines | Cytotoxicity and anti-proliferative assays. | Activity of the related 4-Aminobutane-1-sulfonic acid. biosynth.com |

| Bacterial Cultures | Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria. | Broad antibacterial history of sulfonamides. nih.gov |

| Enzyme Inhibition Assays | Screening against enzymes like carbonic anhydrases or kinases. | Sulfonamides are a well-known class of enzyme inhibitors. researchgate.net |

| Animal Models of Disease | In vivo efficacy studies in rodent models of infection or cancer. | To validate in vitro findings in a whole-organism context. |

Development of Novel Analytical Methodologies for Complex Matrices in Research

As research into the synthesis and biological activity of this compound progresses, the need for sensitive and selective analytical methods for its detection and quantification will become critical. This is especially true for analyzing the compound in complex research matrices such as biological fluids, cell culture media, or environmental samples.

Future work should focus on developing and validating robust analytical techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photo-Diode Array (PDA) detection is a standard and reliable method for analyzing sulfonamides. wu.ac.thwu.ac.th For higher sensitivity and selectivity, especially at trace levels, methods based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be essential. nih.gov

Emerging techniques could also be explored. For instance, developing effervescence-enhanced dispersive solid-phase extraction methods could facilitate the rapid and environmentally benign pre-concentration of the analyte from aqueous samples before instrumental analysis. nih.gov The goal would be to establish validated methods that can reliably quantify this compound and its potential metabolites in diverse and complex samples encountered during preclinical research.

Table 4: Recommended Analytical Techniques for Development

| Analytical Method | Purpose | Key Features |

|---|---|---|

| RP-HPLC-PDA | Routine quantification in synthesis and formulation studies. wu.ac.thwu.ac.th | Robustness, accessibility, good linearity. |

| LC-MS/MS | Trace-level quantification in biological and environmental matrices. nih.gov | High sensitivity, high selectivity, structural confirmation. |

| NMR Spectroscopy | Structural elucidation and purity assessment. | Definitive structure identification. |

| Advanced Extraction | Sample pre-concentration from complex matrices. | Improved detection limits and removal of interferences. nih.gov |

Role in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste and minimize environmental impact. Future research on this compound should prioritize the development of sustainable synthetic protocols.

This includes exploring reactions in environmentally benign solvents like water or 2-methyltetrahydrofuran (B130290) (MeTHF). researchgate.net Research could also focus on catalyst-free reactions, such as visible-light-triggered syntheses, which can proceed at room temperature without the need for transition metals. researchgate.net The use of ultrasound irradiation is another green technique that can promote clean transformations, leading to high yields and faster reaction times. researchgate.net

By incorporating these sustainable practices, the synthesis of this compound can be aligned with modern standards of environmental responsibility. This not only reduces the ecological footprint of the research but can also lead to more efficient and cost-effective production methods in the long term.

Table 5: Green Chemistry Approaches for Consideration

| Green Strategy | Implementation | Benefit |

|---|---|---|

| Eco-friendly Solvents | Using water or bio-based solvents like MeTHF instead of traditional organic solvents. researchgate.net | Reduced toxicity and environmental pollution. |

| Alternative Energy Sources | Employing ultrasound or microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times and energy consumption. |

| Photocatalysis | Using visible light to trigger reactions, potentially avoiding harsh reagents. researchgate.net | Mild reaction conditions, high atom economy. |

| Atom Economy | Designing syntheses that maximize the incorporation of starting materials into the final product. | Minimization of chemical waste. |

Q & A

Basic: What are the key synthetic routes for 4-Aminobutane-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves sulfonylation of 4-aminobutanol with sulfonyl chlorides under controlled pH and temperature. For example, nucleophilic substitution reactions in anhydrous solvents (e.g., dichloromethane) at 0–5°C minimize side reactions like hydrolysis . Yield optimization requires stoichiometric control of sulfonyl chloride and use of bases (e.g., triethylamine) to neutralize HCl byproducts. Pilot studies should include kinetic monitoring via TLC or HPLC to identify optimal reaction times .

Advanced: How can contradictory data in biological activity assays for this compound be resolved?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell line differences, solvent interference). To resolve this:

- Replicate experiments across multiple models (e.g., in vitro vs. ex vivo).

- Control variables : Standardize solvent concentration (DMSO ≤0.1%) and use isogenic cell lines.

- Statistical analysis : Apply ANOVA or t-tests to assess significance of activity differences, and report effect sizes with confidence intervals .

- Mechanistic validation : Use knock-out models or competitive binding assays to confirm target specificity .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm functional groups (e.g., sulfonamide -SONH at δ 3.1–3.5 ppm).

- HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental analysis : Validate empirical formula (CHNOS) with ≤0.3% deviation .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced activity?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase).

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Basic: What in vitro assays are suitable for evaluating the biochemical activity of this compound?

Methodological Answer:

- Enzyme inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition via CO hydration monitoring at 348 nm).

- Cell viability : MTT assays in cancer lines (e.g., HeLa) with IC calculations using nonlinear regression.

- Membrane permeability : Caco-2 monolayer models to predict oral bioavailability .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) elucidate the metabolic fate of this compound in vivo?

Methodological Answer:

- Synthesis : Incorporate N at the sulfonamide nitrogen via NHCl in the reaction.

- Tracing : Use LC-MS/MS to track labeled metabolites in plasma/tissue extracts.

- Kinetic modeling : Compartmental analysis to calculate clearance rates and identify major metabolic pathways (e.g., hepatic sulfonation) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Storage : Keep in amber vials at –20°C to prevent hydrolysis; label with CAS 123-45-6.

- Waste disposal : Neutralize with 10% NaOH before incineration .